![molecular formula C20H21F2NO4 B5604615 (4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid](/img/structure/B5604615.png)
(4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related fluorophenyl compounds and analogs typically involves nucleophilic substitution reactions, where fluorine's presence significantly influences the chemical reactivity and stereochemistry of the molecules. For example, a study demonstrated the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, leading to the synthesis of radiolabeled compounds with potential application in positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003). Additionally, the development of a practical and efficient synthesis of novel PPAR α/γ dual agonists showcases the complex synthetic strategies employed to incorporate fluorophenyl groups into bioactive molecules (Qian et al., 2015).
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds is characterized by the presence of fluorine, which can significantly affect the molecule's electronic distribution and molecular geometry. For instance, the study of monofluorinated molecules revealed specific intermolecular interactions and hydrogen bonding patterns influenced by the fluorine atoms (Burns & Hagaman, 1993).
Chemical Reactions and Properties
Fluorophenyl compounds participate in various chemical reactions, including halogenation, nucleophilic substitution, and coupling reactions, due to the unique reactivity of the fluorine atom. A notable example includes the synthesis of fluorophenyl esters of substituted phenoxy acetic acids, demonstrating the compounds' versatility in forming ester linkages and the impact of fluorine on their chemical behavior (Shi-tao, 2013).
Physical Properties Analysis
The physical properties of fluorophenyl compounds, such as melting points, boiling points, and solubility, are significantly influenced by the presence of fluorine atoms. These atoms contribute to the compound's overall polarity and can enhance stability and solubility in various solvents. For instance, the study on the synthesis and application of a fluorophenyl-protected glycosyl donor highlights how fluorine incorporation can affect solubility and reactivity in carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).
Chemical Properties Analysis
The chemical properties of (4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid and related compounds are characterized by their reactivity towards nucleophiles, electrophiles, and various reagents. The introduction of fluorine atoms into the phenyl ring alters the compound's electron density, affecting its reactivity and interaction with other molecules. Studies such as the synthesis and characterization of 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids provide insights into the chemical behavior and reactivity patterns influenced by fluorine substitution (Shi-tao, 2013).
Eigenschaften
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4/c1-26-18-12-14(22)5-6-17(18)19(20(24)25)23-9-7-15(8-10-23)27-16-4-2-3-13(21)11-16/h2-6,11-12,15,19H,7-10H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKVGXITUFMYKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(C(=O)O)N2CCC(CC2)OC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.